molecular formula C23H23N5O B10771465 Pyrrolopyrimidine 48

Pyrrolopyrimidine 48

Cat. No.: B10771465
M. Wt: 385.5 g/mol
InChI Key: ZMRCFNOIVYNNGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolopyrimidine 48 is a synthetic and biologically active compound known for its role as a blocker of sodium channels, specifically NaV1.7 and NaV1.5 channels . This compound has garnered significant attention in the scientific community due to its high purity and efficacy in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrimidine derivatives, including pyrrolopyrimidine 48, involves several methods. One common approach is the Cu-catalyzed reaction, where CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes . Another method involves microwave-assisted reactions, which provide a robust approach for the preparation of pyrrolopyrimidine derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in lyophilized form and shipped at room temperature .

Chemical Reactions Analysis

Types of Reactions: Pyrrolopyrimidine 48 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions: Common reagents used in these reactions include CuCl, 6-methylpicolinic acid, and microwave irradiation . The conditions vary depending on the desired reaction and product.

Major Products Formed: The major products formed from these reactions are various pyrrolopyrimidine derivatives, which exhibit a wide range of biological activities .

Mechanism of Action

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

7-benzyl-4-(1-pyridin-2-ylpiperidin-4-yl)oxypyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H23N5O/c1-2-6-18(7-3-1)16-28-15-11-20-22(28)25-17-26-23(20)29-19-9-13-27(14-10-19)21-8-4-5-12-24-21/h1-8,11-12,15,17,19H,9-10,13-14,16H2

InChI Key

ZMRCFNOIVYNNGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=NC3=C2C=CN3CC4=CC=CC=C4)C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.